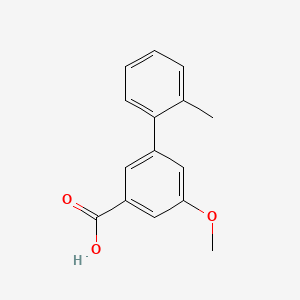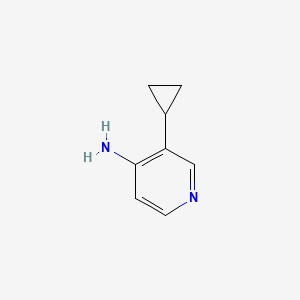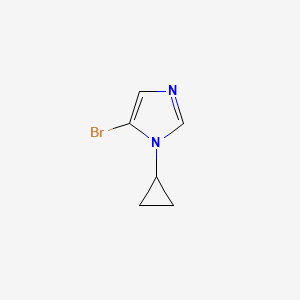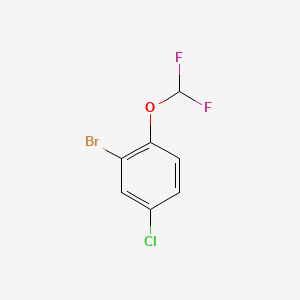
3-Fucosyllactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fucosyllactose (3-FL) is a trisaccharide that is lactose in which the hydroxy group at position 3 of the glucosyl moiety has undergone formal condensation with the anomeric hydroxy group of fucose (6-deoxy-L-galactose) to give the corresponding glycoside . It is found in human milk and has a role as a human metabolite . They are formed of combinations of glucose, N-acetylglucosamine, galactose (Gal), fucose (Fuc), and N-acetylneuraminic acid (sialic acid), with a lactose unit at the reducing end .
Synthesis Analysis
The synthesis of 3-FL can be realized by enzymatic and cell factory approaches . An α-1,3-fucosyltransferase mutant was introduced into an engineered Escherichia coli (E. coli) capable of producing GDP-L-fucose, leading to a promising 3-FL titer in a 5.0-L bioreactor . To increase the availability of cofactors (NADPH and GTP) for optimized 3-FL production, zwf, pntAB, and gsk genes were successively overexpressed, finally resulting in a higher 3-FL level with a titer of 35.72 g/L and a yield of 0.82 mol 3-FL/mol lactose .Molecular Structure Analysis
The molecular structure of 3-FL has been determined by high-performance liquid chromatography – electrospray ionisation – tandem mass spectrometry (HPLC-ESI-MS/MS), based on its collision-induced decay (CID) fragmentation pattern and multiple reaction monitoring (MRM) analysis . The main component is 3-FL, a trisaccharide comprised of D-galactose and D-glucose to which L-fucose is linked through an α- (1-3) bond: β- d -Gal- (1-4)- [α- l -Fuc (1-3)]- d -Glc .Physical and Chemical Properties Analysis
The molecular weight of 3-FL is 488.4 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Novel Food Application
3-Fucosyllactose (3-FL) wird gemäß der Verordnung (EU) 2015/2283 als neuartiges Lebensmittel (NF) anerkannt . Es besteht hauptsächlich aus dem humanidentischen Milch-Oligosaccharid (HiMO) 3-FL, enthält aber auch D-Lactose, L-Fucose, D-Glucose und D-Galactose sowie einen kleinen Anteil anderer verwandter Saccharide . Die erwartete tägliche Aufnahme von 3-FL aus den vorgeschlagenen und kombinierten (zugelassenen und vorgeschlagenen) Verwendungen auf ihren jeweiligen maximalen Verwendungsebenen in allen Bevölkerungsgruppen übersteigt nicht die höchste Aufnahmemenge von 3-FL aus Muttermilch bei Säuglingen auf Basis des Körpergewichts .
Infant Nutrition
Neue wissenschaftliche Erkenntnisse deuten darauf hin, dass bestimmte HMOs, wie z. B. This compound, bei der richtigen Dosierung der Ergänzung das Risiko bestimmter Infektionen bei Säuglingen, die Säuglingsnahrung erhalten, und bei gestillten Säuglingen verringern können .
Gut Health and Microbiota
Es wird angenommen, dass this compound eine Rolle bei der Förderung der Darmgesundheit und des Mikrobioms spielt . Die Aufnahme von 3-FL bei gestillten Säuglingen auf Basis des Körpergewichts wird voraussichtlich auch für andere Bevölkerungsgruppen sicher sein .
Biosensor Development
This compound wurde bei der Entwicklung von Ganzzell-Biosensoren eingesetzt. Diese Studie etablierte einen this compound (3-FL, eine Art von HMOs) Ganzzell-Biosensor, indem Zellwachstum und Produktion gekoppelt wurden .
Food Supplements
Der Antragsteller beabsichtigt, das NF einer Vielzahl von Lebensmitteln zuzufügen, darunter Säuglingsnahrung und Folgenahrung, Lebensmittel für Säuglinge und Kleinkinder, Lebensmittel für besondere medizinische Zwecke und Nahrungsergänzungsmittel .
Safety Assessment
Die Europäische Behörde für Lebensmittelsicherheit (EFSA) wurde gebeten, eine Stellungnahme zu this compound (3-FL) als neuartiges Lebensmittel (NF) gemäß der Verordnung (EU) 2015/2283 abzugeben
Wirkmechanismus
Safety and Hazards
According to the safety evaluation, 3-FL shows no acute oral toxicity, genetic toxicity, and subchronic toxicity . It has been approved as generally recognized as safe (GRAS) . The anticipated daily intake of 3-FL from the novel food at the maximum proposed use levels is unlikely to exceed the intake level of breastfed infants on a body weight basis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Fucosyllactose involves the enzymatic transfer of a fucose residue to lactose.", "Starting Materials": [ "Lactose", "Fucose", "UDP-Galactose" ], "Reaction": [ "Lactose is first activated by UDP-Galactose to form UDP-Galactose-Lactose.", "The fucose residue is then transferred to UDP-Galactose-Lactose by the enzyme alpha-1,3-fucosyltransferase.", "The resulting product is 3-Fucosyllactose." ] } | |
CAS-Nummer |
41312-47-4 |
Molekularformel |
C18H32O15 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
OVYANALZSAYBOJ-XOGIJULASA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyme |
Galβ1-4(Fucα1-3)Glc |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of 3-fucosyllactose?
A1: this compound is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.
Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?
A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].
Q3: What analytical techniques are used to characterize and quantify 3-FL?
A3: Several techniques are employed, including:
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
- Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
- 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].
Q4: How does 3-FL interact with its target in the gut?
A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].
Q5: Does 3-FL influence the gut microbiota differently than other HMOs?
A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].
Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?
A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].
Q7: How is 3-FL produced for research and commercial applications?
A7: 3-FL can be produced through:
- Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
- Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].
Q8: What are the potential applications of 3-FL?
A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:
- Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
- Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)


